5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 37715-31-4
VCID: VC13751283
InChI: InChI=1S/C12H20O3/c1-9(7-8-14-10(2)13)5-6-11-12(3,4)15-11/h7,11H,5-6,8H2,1-4H3/b9-7+
SMILES: CC(=CCOC(=O)C)CCC1C(O1)(C)C
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate

CAS No.: 37715-31-4

Cat. No.: VC13751283

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate - 37715-31-4

Specification

CAS No. 37715-31-4
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name [(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate
Standard InChI InChI=1S/C12H20O3/c1-9(7-8-14-10(2)13)5-6-11-12(3,4)15-11/h7,11H,5-6,8H2,1-4H3/b9-7+
Standard InChI Key ICJOOVLSDYCSCJ-VQHVLOKHSA-N
Isomeric SMILES C/C(=C\COC(=O)C)/CCC1C(O1)(C)C
SMILES CC(=CCOC(=O)C)CCC1C(O1)(C)C
Canonical SMILES CC(=CCOC(=O)C)CCC1C(O1)(C)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a 10-carbon skeleton with:

  • Epoxide group: A 3,3-dimethyloxirane ring at position 5, introducing strain and reactivity.

  • Conjugated double bond: A trans-configured pent-2-en-1-yl group at position 3.

  • Acetate ester: Positioned at the terminal hydroxyl group, enhancing lipophilicity .

The IUPAC name, [(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate, reflects its stereochemistry . X-ray crystallography and NMR studies confirm the E-configuration of the double bond and the R-configuration of the epoxide’s chiral center in naturally derived samples .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₃
Molecular Weight212.29 g/mol
SMILESCC(=CCOC(=O)C)CCC1C(O1)(C)C
InChIKeyICJOOVLSDYCSCJ-VQHVLOKHSA-N

Synthesis and Industrial Production

Epoxidation of Geranyl Acetate

The primary synthesis route involves epoxidation of geranyl acetate (VI) using N-bromosuccinimide (NBS) in aqueous acetone, yielding bromohydrin intermediates (VII). Subsequent base-mediated cyclization (KOH/MeOH) forms the epoxide, with acetylation completing the process . This method, reported in J. Am. Chem. Soc., achieves 65–72% yields and high stereoselectivity .

Reaction Scheme:

Geranyl acetateNBS/H₂OBromohydrinKOH/MeOH6,7-EpoxygeraniolAc₂O5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate

Alternative Methods

  • Van Tamelen’s Approach: Uses Ti(III)-mediated epoxidation for chiral resolution, yielding enantiomerically pure batches .

  • Biocatalytic Epoxidation: Aspergillus niger monooxygenases convert geraniol derivatives under mild conditions, though industrial scalability remains limited .

Applications in Organic Synthesis

Juvenile Hormone Analogs

The compound serves as a key intermediate in synthesizing methyl trans,trans-farnesoate, a precursor to Cecropia juvenile hormone (C₁₇-JH) . Ring-opening reactions at the epoxide with nucleophiles (e.g., CN⁻, SH⁻) enable side-chain elongation, critical for mimicking JH’s terpenoid backbone .

Anticancer Agent Development

Derivatives of 1H-benzo[f]indazole-4,9-dione, synthesized via epoxide ring-opening with amino acids, exhibit antiproliferative activity against KATO-III (gastric) and MCF-7 (breast) cancer cells. Compound 2b showed IC₅₀ values of 25.5 μM (KATO-III) and 27.5 μM (MCF-7), surpassing doxorubicin in selectivity .

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundIC₅₀ (KATO-III, μM)IC₅₀ (MCF-7, μM)
2a60.363.2
2b25.527.5
Doxorubicin4.04.2
Data sourced from

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 5.05 (m, H-2), 3.77 (dd, J = 12.0, 4.0 Hz, H-1), 1.64 (s, CH₃-C-O) .

  • ¹³C NMR: δ 170.2 (C=O), 132.3 (C-2), 61.5 (C-5 epoxide) .

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z 212.28 (M⁺), with fragmentation patterns confirming the acetate group (m/z 43, CH₃CO⁺) .

Infrared Spectroscopy

Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) dominate the IR spectrum .

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